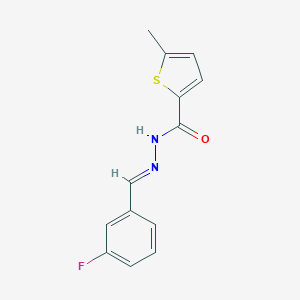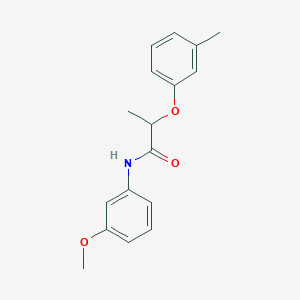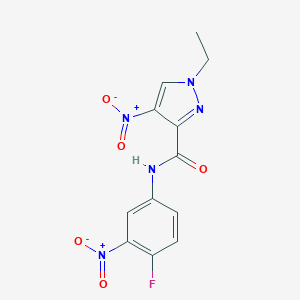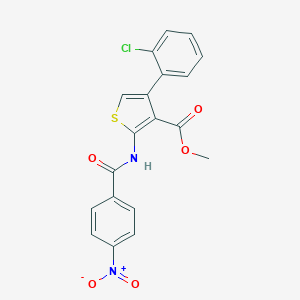![molecular formula C23H22ClN3O3S B451072 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B451072.png)
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a thiophene ring, and a hydrazinylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the chlorinated phenoxy intermediate, which is then reacted with various reagents to introduce the hydrazinylidene and thiophene groups. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous monitoring systems helps in maintaining the consistency and efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: Shares the chlorinated phenoxy group but lacks the hydrazinylidene and thiophene moieties.
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of the complex hydrazinylidene-thiophene structure.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide lies in its multifaceted structure, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C23H22ClN3O3S |
|---|---|
分子量 |
456g/mol |
IUPAC 名称 |
N-[(E)-1-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]ethylideneamino]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-11-18(24)8-9-20(14)30-13-22(28)25-19-6-4-5-17(12-19)16(3)26-27-23(29)21-10-7-15(2)31-21/h4-12H,13H2,1-3H3,(H,25,28)(H,27,29)/b26-16+ |
InChI 键 |
ZAAAZACELDYEIA-WGOQTCKBSA-N |
SMILES |
CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
手性 SMILES |
CC1=CC=C(S1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
规范 SMILES |
CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-ethyl-5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450990.png)
![Methyl 2-[(3-ethoxybenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate](/img/structure/B450994.png)
![5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)

![Methyl 5-(anilinocarbonyl)-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B450999.png)


![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451003.png)
![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)


![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)
